2-Aminobenzene-1,4-disulfonic acid

Catalog No.
S661802
CAS No.
98-44-2
M.F
C6H7NO6S2
M. Wt
253.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobenzene-1,4-disulfonic acid

CAS Number

98-44-2

Product Name

2-Aminobenzene-1,4-disulfonic acid

IUPAC Name

2-aminobenzene-1,4-disulfonic acid

Molecular Formula

C6H7NO6S2

Molecular Weight

253.3 g/mol

InChI

InChI=1S/C6H7NO6S2/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13)

InChI Key

LDCCBULMAFILCT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O

Organic Synthesis

  • Synthesis of azo dyes: Sulfanilic acid serves as a crucial starting material for the synthesis of a wide range of azo dyes, which are brightly colored organic compounds widely used in textiles, paints, and plastics. The presence of the amine and sulfonate groups in its structure allows for the formation of azo linkages, leading to the creation of diverse colored dyes with specific properties [PubChem, Compound Summary for 2-Aminobenzene-1,4-disulfonic acid, ].
  • Preparation of pharmaceuticals and other bioactive molecules: Sulfanilic acid can be employed as a building block in the synthesis of various pharmaceuticals and other bioactive molecules. Its reactive amine group enables the attachment of different functional groups, leading to the development of novel molecules with potential therapeutic or other biological activities [ScienceDirect, "Pharmaceutical Significance of Sulfanilamide Derivatives: A Review", ].

Analytical Chemistry

  • Diazotization coupling reactions: Sulfanilic acid plays a role in diazotization coupling reactions, a technique used in analytical chemistry for the detection and identification of various organic compounds. The diazonium ion formed from sulfanilic acid reacts with specific functional groups in target molecules, producing colored products that aid in their identification [American Chemical Society, "Diazotization", ].
  • Development of pH indicators: Due to its acidic nature and the presence of the amine group, sulfanilic acid can be utilized in the development of pH indicators. These indicators change color depending on the surrounding pH, making them valuable tools for monitoring and measuring the acidity of solutions.

Material Science

  • Synthesis of conducting polymers: Sulfanilic acid can be incorporated into the synthesis of conducting polymers, a class of materials with unique electrical properties. These polymers have potential applications in organic electronics, sensors, and energy storage devices [National Institute of Standards and Technology, "Conductive Polymers", ].

2-Aminobenzene-1,4-disulfonic acid, also known as 4-Amino-2-benzenesulfonic acid, is an aromatic sulfonic acid with the molecular formula C6H7NO6S2C_6H_7NO_6S_2 and a molecular weight of 253.24 g/mol. This compound features an amino group and two sulfonic acid groups attached to a benzene ring, specifically at the 1 and 4 positions relative to the amino group. It is classified as a sulfonic acid derivative due to the presence of sulfonate functional groups, which contribute to its solubility in water and other polar solvents.

2-Aminobenzene-1,4-disulfonic acid is typically encountered as a solid and is often used in various chemical applications due to its reactivity and functional groups. The compound is recognized for its role in dye synthesis, particularly in the production of azo dyes, which are widely used in textiles and other industries .

The chemical reactivity of 2-Aminobenzene-1,4-disulfonic acid can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents onto the benzene ring.
  • Azo Coupling Reactions: This compound can undergo azo coupling with diazonium salts to form azo dyes. The amino group serves as a nucleophile that attacks the electrophilic diazonium ion.
  • Acid-Base Reactions: The sulfonic acid groups can donate protons, making this compound acidic and allowing it to engage in acid-base reactions with bases.

Research into the biological activity of 2-Aminobenzene-1,4-disulfonic acid indicates potential antibacterial properties. Some studies suggest that compounds with similar structures exhibit antimicrobial activity against various bacteria and fungi. The presence of the amino and sulfonic acid groups may enhance interactions with biological membranes or enzymes, potentially leading to inhibition of microbial growth .

Several methods can be employed to synthesize 2-Aminobenzene-1,4-disulfonic acid:

  • Sulfonation of Aniline: Aniline can be treated with sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups at the para position.
  • Nitration followed by Reduction: Nitration of benzene followed by reduction can yield an amino group at the desired position, which can then be sulfonated.
  • Direct Amination: Aromatic sulfonic acids can be aminated directly under specific conditions using ammonia or amine derivatives.

These methods allow for the controlled introduction of functional groups necessary for producing 2-Aminobenzene-1,4-disulfonic acid .

2-Aminobenzene-1,4-disulfonic acid has several applications across various fields:

  • Dye Manufacturing: It is primarily used in synthesizing azo dyes due to its ability to undergo azo coupling reactions.
  • Analytical Chemistry: This compound serves as a reagent in various analytical techniques, including spectrophotometry.
  • Pharmaceuticals: It may be utilized in drug formulation or as an intermediate in pharmaceutical synthesis.

Studies on the interaction of 2-Aminobenzene-1,4-disulfonic acid with biological systems have shown that it can interact with proteins and nucleic acids. These interactions may influence its biological activity, particularly its antimicrobial properties. Additionally, research into its binding affinity with various enzymes could provide insights into its potential therapeutic uses .

Several compounds share structural similarities with 2-Aminobenzene-1,4-disulfonic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Aminobenzenesulfonic AcidC6H7NO3SSimilar structure; fewer sulfonate groups
2-Nitrobenzenesulfonic AcidC6H5NO3SContains a nitro group instead of an amino group
3-Aminobenzenesulfonic AcidC6H7NO6S2Different positioning of amino group

Uniqueness: The unique feature of 2-Aminobenzene-1,4-disulfonic acid lies in its specific arrangement of functional groups (two sulfonate groups and one amino group at distinct positions), which enhances its reactivity compared to similar compounds. This configuration allows for effective participation in dye synthesis and potential biological applications not seen in other related compounds .

Physical Description

DryPowde

XLogP3

-0.2

UNII

5E2OT6T2PS

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 86 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 85 of 86 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

98-44-2

Wikipedia

2-amino-p-benzenedisulfonic acid

General Manufacturing Information

All other basic organic chemical manufacturing
1,4-Benzenedisulfonic acid, 2-amino-: ACTIVE

Dates

Modify: 2023-08-15

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